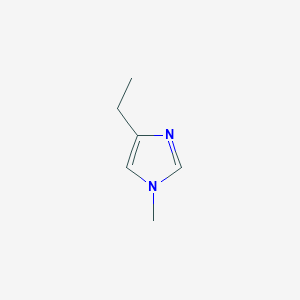

4-ethyl-1-methyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-1-methylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-3-6-4-8(2)5-7-6/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFLNYXPYKZGEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN(C=N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Ethyl 1 Methyl 1h Imidazole and Its Precursors

Regioselective Synthesis Strategies for 1,4-Disubstituted Imidazoles

Achieving a specific 1,4-disubstitution pattern on the imidazole (B134444) ring is a significant synthetic challenge due to the potential formation of isomeric products, primarily the 1,5-disubstituted isomer. Classical methods like the alkylation of a 4-substituted imidazole often yield mixtures that are difficult to separate. rsc.org Consequently, numerous strategies have been developed to ensure complete regiocontrol, providing unambiguous routes to compounds like 4-ethyl-1-methyl-1H-imidazole. rsc.orgrsc.org

One of the most robust and widely used methods for constructing the imidazole core is the condensation reaction between an α-halo ketone and an amidine. orgsyn.orgnih.gov For the specific synthesis of this compound, this would involve the reaction of 1-chloro-2-butanone or 1-bromo-2-butanone (B1265390) with N-methylformamidine. The amidine provides the N1 and C2 atoms of the imidazole ring, while the α-halo ketone supplies the C4, C5, and the remaining nitrogen atom's backbone.

Initial research often employed chloroform (B151607) as the solvent, but this approach suffered from variable yields and the use of a toxic solvent. orgsyn.org Significant process optimization has led to the development of more efficient and environmentally benign protocols. A superior method involves using a mixed aqueous-organic solvent system, such as tetrahydrofuran (B95107) (THF) and water, with a mild base like potassium bicarbonate. orgsyn.orgresearchgate.net The base neutralizes the hydrohalic acid formed during the cyclization. This protocol has proven to be scalable and consistently provides high yields of the desired 2,4-disubstituted imidazole without the need for extensive chromatographic purification. orgsyn.org

| α-Halo Ketone | Amidine | Solvent System | Base | Yield | Reference |

|---|---|---|---|---|---|

| α-Bromoacetophenone | Benzamidine | Chloroform | None | Poor to Moderate | orgsyn.org |

| α-Bromoacetophenone | Benzamidine | Aqueous THF | Potassium Bicarbonate | Excellent (>95%) | orgsyn.org |

| Chloroacetone | 4-Pyridylamidine | Aqueous THF | Potassium Bicarbonate | Robust, High Yield | orgsyn.org |

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic and heterocyclic compounds. researchgate.net While not a direct method for simple monocyclic imidazoles, RCM is instrumental in creating more complex, fused bicyclic imidazole scaffolds. acs.orgorganic-chemistry.org This strategy typically involves a two-step sequence where a multicomponent reaction, such as the van Leusen imidazole synthesis, is first used to build a diene-substituted imidazole intermediate. nih.gov

In this approach, bifunctional starting materials containing terminal olefinic bonds are used. acs.org For instance, an unsaturated aldehyde and an unsaturated amine can be reacted with tosylmethyl isocyanide (TosMIC) to generate an imidazole core bearing two alkenyl side chains. nih.gov The subsequent RCM step, often catalyzed by a second-generation Grubbs catalyst, facilitates the cyclization of these side chains to form a fused ring system, yielding structures like dihydropyrido[1,2-a]imidazoles or dihydroazepino[1,2-a]imidazoles. acs.orgorganic-chemistry.org The size of the fused ring can be controlled by varying the chain length of the olefinic substituents on the starting materials. acs.org This methodology provides an expedient route to complex molecular architectures from simple precursors. organic-chemistry.org

Multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form a product that incorporates portions of all starting materials, offer significant advantages in terms of efficiency and atom economy. researchgate.net Several MCRs are available for the synthesis of highly substituted imidazoles.

A common four-component reaction (4-MCR) for producing 1,2,4,5-tetrasubstituted imidazoles involves the condensation of a 1,2-diketone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297). rsc.org To synthesize a 1,4-disubstituted imidazole like the target compound, this approach would need modification, for instance by using glyoxal (B1671930) as the diketone component and propionaldehyde (B47417) as the aldehyde. The primary amine (methylamine) would form the N1-substituent, and ammonium acetate would serve as the nitrogen source for N3. The choice of catalyst, such as HBF₄–SiO₂, is critical for controlling selectivity and achieving high yields. rsc.org

Another prominent MCR is the van Leusen imidazole synthesis, which reacts an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org This three-component reaction forms an imine in situ, which then undergoes cycloaddition with TosMIC to generate the imidazole ring. This method is highly versatile and provides a regioselective route to 1,4,5-trisubstituted imidazoles. organic-chemistry.org

| Reaction Name | Components | Typical Product | Reference |

|---|---|---|---|

| Radziszewski Synthesis (4-Component) | 1,2-Diketone, Aldehyde, Amine, Ammonium Acetate | 1,2,4,5-Tetrasubstituted Imidazoles | rsc.org |

| van Leusen Imidazole Synthesis | Aldehyde, Amine, Tosylmethyl Isocyanide (TosMIC) | 1,4,5-Trisubstituted Imidazoles | nih.govorganic-chemistry.org |

| Phospha-münchnone Cycloaddition | Imine, Acid Chloride, N-nosyl Imine | Highly Substituted Imidazoles | acs.org |

While this compound itself is achiral, the synthesis of chiral imidazole derivatives is of great interest in medicinal chemistry and asymmetric catalysis. Methodologies have been developed to introduce both central and axial chirality with high enantioselectivity.

One approach involves starting from the chiral pool. For example, N-protected α-amino acids can be converted into chiral α-bromoketones. These enantiopure precursors can then react with amidines in a cyclization reaction, transferring the stereocenter from the starting material to a substituent at the C4 position of the imidazole ring. researchgate.net

A more advanced strategy enables the catalytic enantioselective synthesis of axially chiral imidazoles. nih.gov These molecules possess chirality due to hindered rotation around a C-N or C-C bond. A cation-directed desymmetrization method has been reported that provides access to axially chiral biaryl imidazoles. This process is highly enantioselective and scalable, allowing for the preparation of novel chiral ligands and scaffolds. A key design element is the integration of π-stacking moieties, which helps to stabilize the axial configuration and prevent racemization. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like imidazoles. jipbs.comresearchgate.net This involves developing synthetic pathways that are more sustainable, for example by using eco-friendly catalysts, reducing the number of reaction steps, and minimizing or eliminating the use of volatile organic solvents. jipbs.combohrium.com

A significant advancement in green synthetic chemistry is the development of solvent-free reaction conditions. asianpubs.org For imidazole synthesis, one-pot, multicomponent reactions can be conducted by heating a mixture of the neat reactants, often with a catalyst. This approach offers numerous advantages, including higher efficiency, milder reaction conditions, simpler work-up and purification, and a drastic reduction in chemical waste. asianpubs.org

For example, the synthesis of 1,2,4-trisubstituted 1H-imidazoles has been achieved in high yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions. organic-chemistry.org Compared to classical solvent-based methods that may require longer reaction times and harsh refluxing conditions, solvent-free protocols are often faster and more energy-efficient. asianpubs.org Techniques such as microwave irradiation and ball milling are also employed to promote reactions under solvent-free or minimal-solvent conditions, further aligning with the goals of sustainable chemistry. researchgate.netbohrium.com

Catalyst-Free or Organocatalytic Methods

The synthesis of substituted imidazoles without the use of metal catalysts is a significant goal in green chemistry, aiming to reduce costs and environmental impact. Catalyst-free approaches often rely on multicomponent reactions where the starting materials are condensed under thermal conditions. The Radziszewski reaction and its modern variations provide a foundational framework for such syntheses. jocpr.com For instance, a general and environmentally benign route involves the one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonium source, often heated under reflux in a suitable solvent like ethanol. jocpr.com While direct catalyst-free synthesis of this compound is not extensively documented, a plausible route could involve the condensation of 1-hydroxybutan-2-one (B1215904) (as a precursor to the ethyl group at C4 and the C5 position), methylamine, and glyoxal.

Key features of catalyst-free methods include procedural simplicity, cost-effectiveness, and often purification by non-chromatographic techniques. jocpr.com

Table 1: Comparison of General Catalyst-Free Imidazole Synthesis Conditions

| Reactant A | Reactant B | Amine Source | Conditions | Key Feature | Reference |

|---|---|---|---|---|---|

| Benzil | Substituted Benzaldehyde | Ammonium Acetate | Reflux in Ethanol, 6h, 140°C | One-pot, three-component reaction | jocpr.com |

| Vinyl Azide | Amidine | DBU in Acetonitrile, 80°C | [3+2] Cyclization | Base-mediated, not strictly catalyst-free but avoids metals | acs.org |

Organocatalysis, utilizing small organic molecules to accelerate reactions, offers a complementary approach. While specific applications to this compound are sparse, the principles of organocatalysis are widely applied to the synthesis of nitrogen-containing heterocycles. For example, chiral secondary amines or thiourea (B124793) derivatives have been successfully used in asymmetric Mannich reactions and Michael additions to construct substituted heterocyclic cores with high stereoselectivity. organic-chemistry.orgrsc.org These methodologies could potentially be adapted for constructing precursors to chiral imidazole derivatives.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, increasing yields, and improving purity. The rapid and uniform heating provided by microwave irradiation can often complete a synthesis in minutes, compared to hours required by conventional heating methods. nih.govias.ac.in This technology is particularly well-suited for optimizing the synthesis of heterocyclic compounds like this compound.

A common strategy involves the multicomponent condensation reaction, which benefits significantly from microwave irradiation. For example, the synthesis of 2,4,5-triphenylimidazoles from benzil, an aldehyde, and ammonium acetate in the presence of a catalytic amount of glacial acetic acid can be achieved in 1-3 minutes with high yields under solvent-free microwave conditions. jetir.org This demonstrates the potential for a rapid and efficient synthesis of the this compound core from appropriate precursors. Furthermore, solvent-free, microwave-assisted methods represent a sustainable and environmentally friendly approach to chemical synthesis. nih.gov

Table 2: Optimization of Imidazole Synthesis: Conventional vs. Microwave-Assisted Methods

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Oxadiazole Synthesis from Imidazole Hydrazide | 6-8 hours | 5 minutes | Significant | ias.ac.in |

| One-pot Imidazole-4-carboxylate Synthesis | Not specified | 10-30 minutes | Good yields (up to 80%) | nih.gov |

| Epoxide Ring Opening with Imidazoles | Several hours | 1 minute | Competitive yields | nih.gov |

| Grohe-Heitzer Reaction | 1-15 hours | 5 minutes | Maintained high yield (93%) | scielo.org.mx |

The optimization process typically involves screening parameters such as reaction time, temperature, microwave power, and the choice of solvent or solid support to maximize yield and minimize side-product formation.

Flow Chemistry Approaches

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. researchgate.netjst.org.in These features make it an attractive platform for the synthesis of this compound, particularly for industrial-scale production.

A hypothetical multistep flow synthesis could be designed where precursors are sequentially introduced into a heated and pressurized reactor coil. For example, the initial condensation to form the imidazole ring could occur in a first reactor module, followed by in-line purification to remove byproducts. The purified intermediate would then flow into a second module for the N-methylation step. The high surface-to-volume ratio in microreactors allows for excellent temperature control of potentially exothermic reactions, while the enclosed system enhances the safety of handling reactive intermediates. thieme-connect.de Transposing a reaction from batch to flow can lead to a marked increase in reaction rate; a reaction that takes 24 hours in batch might reach completion in just 20 minutes in a flow system. nih.gov This accelerated processing time, combined with the potential for automation, makes flow chemistry a highly efficient methodology for producing fine chemicals. jst.org.in

Derivatization Strategies of the this compound Core

Functionalization at the Imidazole Ring (e.g., C-2, C-5)

Further diversification of the this compound scaffold can be achieved by introducing functional groups at the C-2 and C-5 positions of the imidazole ring.

Functionalization at C-2: The proton at the C-2 position of 1,3-disubstituted imidazolium (B1220033) salts is acidic and can be removed by a strong base to form an N-heterocyclic carbene (NHC). While the parent this compound is not a salt, direct deprotonation at C-2 with a sufficiently strong base like n-butyllithium can generate a nucleophilic C-2 lithiated species. This intermediate can then react with a variety of electrophiles to introduce new substituents.

Example Reactions:

Quenching with carbon dioxide (CO₂) followed by an acidic workup would yield this compound-2-carboxylic acid.

Reaction with aldehydes or ketones would introduce hydroxyalkyl groups.

Reaction with alkyl halides could be used for C-2 alkylation.

Functionalization at C-5: Electrophilic substitution at the C-5 position is also a viable strategy, although the reactivity is influenced by the existing substituents. The electron-donating nature of the alkyl groups at C-1 and C-4 may activate the C-5 position towards electrophiles.

Example Reactions:

Halogenation: Reaction with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could introduce a bromine or chlorine atom at the C-5 position.

Nitration: Under carefully controlled conditions, nitration could introduce a nitro group, a versatile handle for further transformations.

N-Substituted Analogues of this compound (Beyond Methyl)

A wide array of analogues can be synthesized by replacing the N-1 methyl group with other substituents. The general approach involves the N-alkylation of 4-ethyl-1H-imidazole, which can be prepared from the appropriate precursors. This reaction is typically carried out by treating 4-ethyl-1H-imidazole with a base to deprotonate the ring nitrogen, followed by the addition of an alkylating agent.

Common bases used for this purpose include sodium hydride (NaH) in an aprotic solvent like THF or potassium carbonate (K₂CO₃) in acetone (B3395972) or acetonitrile. nih.govrsc.org The choice of alkylating agent determines the nature of the N-1 substituent.

Table 3: Synthesis of N-Substituted Analogues from 4-ethyl-1H-imidazole

| Alkylating Agent | N-1 Substituent | Resulting Compound Name | Reference for Method |

|---|---|---|---|

| Ethyl Bromide | Ethyl | 1,4-diethyl-1H-imidazole | nih.gov |

| Benzyl (B1604629) Chloride | Benzyl | 1-benzyl-4-ethyl-1H-imidazole | mu.edu.iq |

| Propyl Iodide | Propyl | 4-ethyl-1-propyl-1H-imidazole | rsc.org |

| Ethyl Chloroacetate | Ethoxycarbonylmethyl | Ethyl (4-ethyl-1H-imidazol-1-yl)acetate | researchgate.net |

This strategy allows for the introduction of various functional groups and chain lengths at the N-1 position, enabling the systematic exploration of structure-activity relationships in medicinal chemistry or materials science applications.

Preparation of Salt Forms (e.g., Ionic Liquids)

Imidazolium salts are a prominent class of ionic liquids (ILs), which are salts with melting points below 100 °C. This compound can serve as a precursor for the synthesis of these compounds through quaternization of the N-3 nitrogen atom. This reaction, known as the Menshutkin reaction, involves treating the N-1 substituted imidazole with an alkylating agent, typically an alkyl halide. orgsyn.org

The synthesis is generally straightforward, often involving heating the neat mixture of this compound and the desired alkyl halide (e.g., 1-chlorobutane (B31608) or iodoethane) for several hours. rsc.orgorgsyn.org The reaction results in the formation of a 1,3-disubstituted-4-ethylimidazolium halide salt.

Table 4: Examples of Imidazolium Salts Derived from this compound

| Alkylating Agent | Cation Formed | Anion | Resulting Ionic Liquid Name |

|---|---|---|---|

| 1-Bromobutane | 1-Butyl-4-ethyl-3-methylimidazolium | Br⁻ | 1-Butyl-4-ethyl-3-methylimidazolium bromide |

| Iodoethane | 1-Ethyl-4-ethyl-3-methylimidazolium | I⁻ | 3-Ethyl-1-(4-ethyl)-imidazolium iodide |

| Benzyl Bromide | 1-Benzyl-4-ethyl-3-methylimidazolium | Br⁻ | 1-Benzyl-4-ethyl-3-methylimidazolium bromide |

The properties of the resulting ionic liquid can be further tuned by anion metathesis. For example, the initial halide anion can be exchanged for others like tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), or bis(trifluoromethylsulfonyl)imide (NTf₂⁻) by reacting the imidazolium halide with a suitable salt, such as silver tetrafluoroborate or sodium hexafluorophosphate. rsc.org This process allows for the creation of a diverse library of ionic liquids with tailored properties like viscosity, conductivity, and miscibility. mu.edu.iq

Mechanistic Investigations of Reactivity and Transformation Pathways of 4 Ethyl 1 Methyl 1h Imidazole

Acid-Base Properties and Protonation Equilibria Studies

The acid-base characteristics of 4-ethyl-1-methyl-1H-imidazole are centered on the pyridine-like nitrogen atom at the N3 position. The lone pair of electrons on this nitrogen is not involved in the aromatic sextet and is available for protonation, making the molecule a Brønsted-Lowry base. The basicity is influenced by the electronic effects of the substituents on the imidazole (B134444) ring. The methyl group on N1 and the ethyl group on C4 are both electron-donating through induction, which increases the electron density on the N3 nitrogen, making it more basic than the parent imidazole.

For comparison, the pKa of the conjugate acid of imidazole is approximately 7.0, while that of 1-methylimidazole (B24206) is 7.4. guidechem.com The increased basicity of 1-methylimidazole is due to the electron-donating effect of the methyl group. The additional electron-donating ethyl group at the C4 position in this compound is expected to further increase the basicity, leading to a slightly higher pKa for its conjugate acid compared to 1-methylimidazole.

The determination of the acid dissociation constant (pKa) is crucial for understanding the protonation state of a molecule in different chemical environments. Several robust methodologies are employed for pKa determination, adaptable to various solvents.

Potentiometric Titration: This is a classical and widely used method involving the gradual addition of a titrant (an acid) to a solution of the imidazole derivative. nih.govbohrium.com The pH of the solution is monitored using a combined pH electrode. A plot of pH versus the volume of titrant added produces a titration curve, and the pKa corresponds to the pH at the half-equivalence point. This method is straightforward but can be challenging for sparingly soluble compounds or in non-aqueous media where the definition of pH is complex.

Spectrophotometry: UV-Vis spectrophotometry can be used if the protonated and neutral forms of the molecule have distinct absorption spectra. The absorbance of a solution is measured across a range of pH values. The pKa can then be calculated by analyzing the sigmoidal plot of absorbance versus pH.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for pKa determination, particularly for complex molecules. nih.gov The chemical shifts of protons near the basic center (e.g., the C2-H and C5-H protons of the imidazole ring) are often sensitive to the protonation state. By monitoring these chemical shifts as a function of pH, a titration curve can be generated, from which the pKa is determined. nih.gov Recent advancements include one-shot methods using chemical shift imaging in a sample with an established pH gradient, which significantly increases efficiency. nih.gov

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) can be utilized to determine pKa values by measuring the retention time of the analyte as a function of the mobile phase pH. mfd.org.mk A plot of the retention factor (k) versus pH yields a sigmoidal curve, with the inflection point corresponding to the pKa. nih.gov

The choice of solvent is critical as it can significantly influence pKa values. Non-aqueous solvents like DMSO, acetonitrile, and methanol (B129727) are often used for compounds with poor water solubility. chemrxiv.org However, pKa scales and reference standards differ between solvents, requiring careful calibration.

| Compound | pKa of Conjugate Acid (in Water) |

|---|---|

| Imidazole | ~7.0 nih.gov |

| 1-Methylimidazole | ~7.4 guidechem.com |

| This compound | Estimated >7.4 |

Annular tautomerism is a characteristic feature of N-unsubstituted imidazoles, involving the migration of a proton between the two ring nitrogen atoms. For example, 4-ethyl-1H-imidazole exists as an equilibrium mixture of the 4-ethyl and 5-ethyl tautomers.

However, in this compound, the nitrogen at the N1 position is substituted with a methyl group. This substitution fundamentally prevents the possibility of annular tautomerism, as there is no labile proton on a ring nitrogen to migrate. guidechem.com Consequently, the molecule exists as a single, well-defined constitutional isomer. Other isomerization pathways, such as the migration of the methyl or ethyl groups around the ring, would involve the breaking of strong carbon-carbon or carbon-nitrogen bonds and are not observed under typical laboratory conditions.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Imidazole Ring

The electron-rich nature of the this compound ring makes it highly reactive towards electrophilic aromatic substitution. The N-methyl and C4-ethyl groups are both activating, electron-donating substituents. They direct incoming electrophiles primarily to the C2 and C5 positions, which are ortho and para to the N1-methyl group and meta and ortho to the C4-ethyl group, respectively. The N3 atom, with its available lone pair, is the site of nucleophilic attack and can be readily alkylated or acylated to form imidazolium (B1220033) salts.

Halogenation: The halogenation of this compound with electrophiles like bromine (Br₂) or chlorine (Cl₂) is expected to proceed readily due to the activated ring. The reaction mechanism follows the typical pathway for electrophilic aromatic substitution. youtube.com

Formation of the Electrophile: A Lewis acid catalyst (e.g., FeBr₃ for bromination) polarizes the halogen molecule, creating a highly electrophilic species.

Nucleophilic Attack: The π-system of the imidazole ring attacks the electrophilic halogen, forming a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. The attack can occur at C2 or C5.

Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the halogen, restoring the aromaticity of the ring. masterorganicchemistry.com

Regioselectivity is governed by a combination of electronic and steric factors. Both C2 and C5 are electronically activated. Steric hindrance from the adjacent C4-ethyl group might slightly disfavor substitution at the C5 position, potentially making the C2 position the preferred site of attack for bulky electrophiles.

Nitration: The nitration of the imidazole ring typically requires strong acidic conditions, such as a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). nih.gov The mechanism involves the in-situ formation of the highly electrophilic nitronium ion (NO₂⁺).

Formation of Nitronium Ion: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form NO₂⁺.

Electrophilic Attack: Under these strongly acidic conditions, the imidazole is likely protonated at N3. The resulting imidazolium cation is deactivated towards electrophilic attack. However, the reaction can still proceed, with the π-electrons of the ring attacking the nitronium ion to form a σ-complex. researchgate.net

Rearomatization: Loss of a proton restores the aromatic ring, yielding the nitro-substituted product.

Experimental evidence confirms that nitration can occur on this ring system, with the compound 4-ethyl-1-methyl-2-nitro-1H-imidazole having been identified. uni.lu This indicates that nitration preferentially occurs at the C2 position.

Alkylation: The most reactive site for alkylation in this compound is the N3 nitrogen. This nitrogen acts as a nucleophile, readily attacking alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) in an Sₙ2 reaction to form a quaternary 1-ethyl-3-alkyl-4-methylimidazolium salt. wikipedia.org This reaction is a common method for the synthesis of imidazolium-based ionic liquids. amanote.com Direct C-alkylation of the imidazole ring carbons is generally difficult to achieve and requires specialized reagents or reaction conditions.

Acylation: Similar to alkylation, the N3 nitrogen is the primary site for acylation. It reacts with acylating agents like acyl chlorides or anhydrides to form a highly reactive N-acylimidazolium ion. N-methylimidazole is known to be an excellent catalyst for acylation reactions, proceeding through such an intermediate. acs.org This intermediate can then transfer the acyl group to another nucleophile. While direct C-acylation of the ring is not a common transformation, it can be achieved under specific conditions, often involving organometallic reagents.

| Reaction Type | Reagents | Primary Site of Attack | Product Type |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | C2 Position | 2-Nitro-4-ethyl-1-methyl-1H-imidazole uni.lu |

| Halogenation | Br₂ / FeBr₃ | C2 or C5 Position | 2- or 5-Bromo-4-ethyl-1-methyl-1H-imidazole |

| Alkylation | Alkyl Halide (e.g., CH₃I) | N3 Position | 1,3-Dialkyl-4-ethylimidazolium Salt wikipedia.org |

| Acylation | Acyl Halide (e.g., CH₃COCl) | N3 Position | 3-Acyl-4-ethyl-1-methylimidazolium Salt acs.org |

Oxidation and Reduction Chemistry of this compound

Oxidation: The imidazole ring is generally resistant to oxidation due to its aromatic stability. However, under harsh conditions with strong oxidizing agents, ring cleavage can occur. More commonly, oxidation reactions target the substituents on the ring.

The ethyl group at the C4 position is susceptible to oxidation. The benzylic-like carbon (the carbon atom of the ethyl group attached to the ring) is activated towards oxidation. libretexts.orgalmerja.com Treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the ethyl group to a carboxylic acid, yielding 1-methyl-1H-imidazole-4-carboxylic acid . Milder oxidation conditions could potentially yield intermediate products such as 1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol or 1-(1-methyl-1H-imidazol-4-yl)ethan-1-one . Photo-oxidation in the presence of sensitizers can also lead to reactions with singlet oxygen, potentially forming endoperoxides that can rearrange or cleave the ring. rsc.org

Reduction: The aromatic imidazole ring is resistant to reduction and requires forcing conditions to be hydrogenated. Catalytic hydrogenation using catalysts like platinum, palladium, or rhodium at high pressures and temperatures can reduce the imidazole ring to the corresponding imidazolidine (B613845) derivative.

In contrast, an imidazolium salt, formed by N3-alkylation of this compound, is more susceptible to reduction. Reagents like sodium borohydride (B1222165) (NaBH₄) can reduce the C4=C5 double bond of the imidazolium ring to yield an imidazoline (B1206853). stackexchange.com If the ring bears a nitro group (e.g., 4-ethyl-1-methyl-2-nitro-1H-imidazole), the nitro group can be selectively reduced to an amino group using a variety of reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metals in acid (e.g., Sn/HCl), without affecting the aromaticity of the imidazole ring.

Electrochemical Oxidation Mechanisms

The electrochemical oxidation of imidazole derivatives has been a subject of significant study, as it provides insights into their electronic structure and potential for forming reactive intermediates. The oxidation of this compound typically involves the removal of an electron from the π-system of the imidazole ring, generating a radical cation. This process is often irreversible, as the highly reactive intermediate can undergo subsequent follow-up reactions such as deprotonation, dimerization, or reaction with the solvent or supporting electrolyte.

Studies on substituted imidazoles using techniques like cyclic voltammetry (CV) reveal that the oxidation potential is influenced by the nature and position of the substituents on the imidazole ring. researchgate.net Electron-donating groups, such as the ethyl and methyl groups in this compound, generally lower the oxidation potential, making the compound easier to oxidize compared to unsubstituted imidazole.

The mechanism can be generalized as a multi-step process:

Initial Electron Transfer: The first step is the one-electron oxidation of the imidazole ring at the anode to form a radical cation.

Follow-up Reactions: This radical cation is highly reactive. Potential subsequent pathways include:

Deprotonation: Loss of a proton from one of the alkyl groups, particularly the ethyl group at the C-4 position, can lead to the formation of a neutral radical.

Dimerization: Two radical cations can couple to form a dimeric species.

Solvent Interaction: The radical cation can react with nucleophilic solvents or anions from the supporting electrolyte.

In aqueous or protic media, the oxidation can lead to the formation of hydroxylated products or even ring-opening if the conditions are harsh enough. For instance, the anodic oxidation of related methyl-substituted aromatic compounds in aqueous ionic liquid solutions has been shown to selectively produce aldehydes from the methyl groups, suggesting that under specific conditions, the alkyl side chains can be the primary site of oxidation. researchgate.net

| Parameter | Typical Value/Observation | Technique | Reference Compound(s) |

|---|---|---|---|

| Oxidation Potential (Ep) | > +1.5 V vs. SCE | Cyclic Voltammetry (CV) | General Heterocycles researchgate.net |

| Process Type | Chemically Irreversible | Cyclic Voltammetry (CV) | Imidazole-2-thione derivatives acs.org |

| Initial Product | Radical Cation | Cyclic Voltammetry, ESR Spectroscopy | 2H-imidazole N-oxides researchgate.net |

| Final Products | Polymers, Quinones, Side-chain oxidation products | Controlled-potential electrolysis | Dimethoxybenzenes nih.gov |

Reductive Cleavage Strategies

Reductive cleavage of imidazole derivatives can be achieved through various methods, most notably the Birch reduction and reduction using complex metal hydrides. These strategies target the π-system of the aromatic ring, leading to partially or fully saturated products, and in some cases, cleavage of the ring itself.

Birch Reduction: The Birch reduction involves the use of an alkali metal (like sodium or lithium) dissolved in liquid ammonia, with an alcohol as a proton source. wikipedia.orgmasterorganicchemistry.com This method is effective for reducing aromatic rings to non-conjugated dienes. When applied to an imidazole ring, the reaction proceeds via the formation of a radical anion, which is then protonated by the alcohol. A second electron transfer and protonation step completes the reduction. For this compound, the expected product would be a dihydroimidazole (B8729859) derivative. The regioselectivity of the protonation steps is influenced by the electronic effects of the substituents.

Complex Metal Hydride Reduction: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can also be used. While imidazoles are generally resistant to NaBH₄ under mild conditions, quaternized imidazolium salts are susceptible to reduction. stackexchange.com The reduction of 1,3-disubstituted imidazolium salts with NaBH₄ can yield imidazolines (dihydroimidazoles) or, under more forceful conditions (e.g., refluxing in ethanol), can lead to reductive ring cleavage, yielding diamines. stackexchange.com Given that this compound is a di-N-substituted imidazole derivative, it is expected to be relatively stable to hydride reduction unless first converted to an imidazolium salt.

| Method | Reagents | Typical Products | Potential Outcome for this compound |

|---|---|---|---|

| Birch Reduction | Na or Li in liquid NH₃, Alcohol (e.g., EtOH) | 1,4-Cyclohexadienes (from arenes) | Dihydroimidazole derivative |

| Hydride Reduction (of imidazolium salt) | NaBH₄ in protic solvent (e.g., EtOH) | Imidazoline or Ring-opened diamines | Reduction to imidazoline or cleavage if first quaternized |

Photochemical Reactivity and Degradation Pathways

The interaction of ultraviolet (UV) radiation with imidazole derivatives can induce a variety of photochemical reactions, including isomerization and decomposition. These processes are initiated by the absorption of a photon, which promotes the molecule to an excited electronic state.

Photoisomerization Studies

Theoretical and experimental studies on substituted imidazoles have revealed potential pathways for photoisomerization upon excitation to their first excited state (¹ππ*). nih.gov For compounds structurally similar to this compound, such as 1,4-dimethyl-imidazole, two primary rearrangement mechanisms have been proposed:

Internal Cyclization-Isomerization Path: This alternative mechanism involves a sequence of smaller geometric rearrangements on the excited state surface, proceeding through intermediate structures without involving a direct conical intersection with the ground state. nih.gov

For 1,4-dimethyl-imidazole, theoretical investigations suggest that both mechanisms are comparable in feasibility. nih.gov By analogy, this compound would be expected to exhibit similar photoisomerization behavior, where irradiation could lead to a positional isomer by rearrangement of the ring atoms. Studies on arylazoimidazoles also show that trans-to-cis photoisomerization can occur upon excitation. researchgate.net

Photolytic Decomposition Mechanisms

Prolonged exposure to UV light, especially in the presence of oxygen, can lead to the irreversible degradation of the imidazole ring. The photolytic decomposition of imidazoles can proceed through several mechanisms, often involving radical intermediates.

Photo-oxidation: In the presence of oxygen and a photosensitizer, singlet oxygen (¹O₂) can be generated. Imidazoles are known to react with singlet oxygen, leading to the formation of unstable dioxetane-like intermediates. rsc.orgtsijournals.com These intermediates can then decompose, resulting in the cleavage of the C4-C5 double bond and the formation of various degradation products. Imidazole itself has been shown to act as an effective additive to prevent photodegradation in some systems by deactivating processes associated with singlet oxygen. researchgate.net

Radical-Mediated Degradation: The initial excited state of the imidazole can lead to homolytic bond cleavage, particularly at the weaker C-H bonds of the alkyl substituents, to form radical species. In atmospheric chemistry studies, the reaction of imidazole with hydroxyl radicals (•OH), which can be generated photochemically, is shown to proceed rapidly via addition to the imidazole ring or hydrogen abstraction. acs.orgrsc.org This initiates a cascade of oxidation reactions that can lead to ring-opening and the formation of smaller molecules like formamide (B127407) and oxamide. acs.org

Direct Photolysis: Imidazole itself can be synthesized via the photolysis of 1-vinyltetrazole, indicating that high-energy photons can induce significant rearrangement and fragmentation of heterocyclic rings. wikipedia.org For this compound, direct photolysis could lead to cleavage of the imidazole ring or loss of the alkyl substituents.

| Process | Key Intermediates/Pathways | Potential Products | Relevant Conditions |

|---|---|---|---|

| Photoisomerization | Conical intersection, Internal cyclization | Positional isomers | UV irradiation |

| Photo-oxidation | Singlet oxygen, Dioxetane intermediates | Ring-cleavage products | UV light, O₂, Photosensitizer |

| Radical-mediated Degradation | Hydroxyl radical adducts, Alkyl radicals | Hydroxylated imidazoles, Formamide, Oxamide | Atmospheric conditions, Presence of radical initiators |

| Direct Photolysis | Excited states, Fragmented radicals | Ring-opened fragments, De-alkylated imidazoles | High-energy UV irradiation |

Insufficient Published Research Hinders Detailed Analysis of this compound in Coordination Chemistry

A comprehensive review of available scientific literature reveals a significant scarcity of published research focused specifically on the coordination chemistry of this compound. While the broader class of imidazole derivatives is well-documented in the field of inorganic chemistry for its versatile role as ligands in metal complexes, detailed studies concerning this particular disubstituted imidazole are not readily found in the public domain. Consequently, a thorough and scientifically detailed article strictly adhering to the requested outline on its ligand properties and metal complexes cannot be generated at this time.

The field of coordination chemistry extensively utilizes imidazole and its derivatives due to the nitrogen donor atoms in the heterocyclic ring, which readily coordinate to a wide range of metal ions. wikipedia.orgresearchgate.net Research has broadly covered aspects such as the synthesis of transition metal complexes with various imidazole-based ligands, their structural characterization, and the influence of substituents on their electronic and steric properties. rdd.edu.iqazjournalbar.comjocpr.com However, the specific compound of interest, this compound, appears to be an understudied ligand.

General principles of coordination chemistry allow for predictions about its behavior. The N3 nitrogen atom of the imidazole ring would be the primary coordination site, acting as a σ-donor. The methyl group at the N1 position prevents its use as a bridging imidazolate ligand, thus favoring terminal coordination. The ethyl group at the C4 position would exert a modest steric and electronic effect on the metal center upon coordination.

Despite these general expectations, the absence of specific experimental data—such as crystal structures of its metal complexes, spectroscopic characterization, or detailed synthetic procedures—makes it impossible to provide a scientifically rigorous discussion on the following topics as requested:

Coordination Chemistry and Ligand Design Principles Involving 4 Ethyl 1 Methyl 1h Imidazole

Synthesis and Characterization of Metal Complexes with 4-ethyl-1-methyl-1H-imidazole:There are no specific reports on the synthesis and characterization of its complexes with transition metals (such as Ru, Pd, Cu, Fe), main group elements, or its use in constructing polymetallic assemblies. The creation of data tables with research findings is therefore not feasible.

Research on the Coordination Chemistry of this compound Remains Largely Undocumented

A thorough review of available scientific literature reveals a significant gap in the documented coordination chemistry of the specific compound this compound. While the broader class of imidazole (B134444) and its derivatives is well-studied as ligands in coordination chemistry, detailed research findings, including structure-activity relationships, geometric and electronic structure analyses, and the influence of metal centers on the reactivity of this compound, are not present in the public domain.

General principles of imidazole coordination chemistry suggest that this compound would coordinate to metal centers through the lone pair of electrons on its unsubstituted nitrogen atom (N3). The presence of the methyl group at the N1 position and the ethyl group at the C4 position would be expected to introduce steric and electronic effects that could influence the stability, geometry, and reactivity of its metal complexes compared to unsubstituted imidazole. However, without specific experimental or computational studies on this particular ligand, any discussion on these aspects would be purely speculative.

The current body of scientific literature focuses on other substituted imidazoles, providing a general understanding of how alkyl groups can modulate the properties of the resulting coordination compounds. For instance, studies on various alkylated imidazoles have elucidated trends in bond lengths, coordination geometries, and electronic spectra. These studies form the basis of our understanding of metal-ligand interactions in this class of compounds.

Unfortunately, no specific data tables, detailed research findings, or analyses pertaining to coordination compounds derived from this compound could be located. As a result, the specific subsections of the requested article—namely the geometric and electronic structures analysis and the influence of the metal center on imidazole ring reactivity for this compound—cannot be addressed with scientifically accurate and verifiable information.

Further experimental research is necessary to elucidate the coordination chemistry and ligand design principles involving this compound. Such studies would be valuable in expanding the knowledge base of structure-activity relationships in coordination compounds and could pave the way for the design of novel catalysts, materials, and therapeutic agents based on this specific imidazole derivative.

Catalytic Applications of 4 Ethyl 1 Methyl 1h Imidazole and Its Derivatives

Organocatalysis Utilizing 4-ethyl-1-methyl-1H-imidazole

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful branch of synthesis. Imidazole (B134444) derivatives are prominent in this field, particularly as precursors to N-Heterocyclic Carbenes (NHCs), which are highly effective catalysts for a variety of transformations.

N-Heterocyclic Carbene (NHC) Precursors Derived from this compound

N-Heterocyclic Carbenes (NHCs) are a class of stable carbenes that have found widespread use as organocatalysts and as ligands for transition metals. beilstein-journals.org They are typically generated by the deprotonation of a corresponding precursor salt, most commonly an imidazolium (B1220033) salt. beilstein-journals.org

The synthesis of an NHC precursor from this compound involves the quaternization of the N3 nitrogen atom. This is achieved by reacting the imidazole with an alkylating agent (e.g., an alkyl halide) or a strong acid. This reaction converts the neutral imidazole into a cationic imidazolium salt. For instance, reaction with an alkyl halide like methyl iodide would yield 4-ethyl-1,3-dimethyl-1H-imidazolium iodide. This salt is a stable, isolable compound that serves as the direct precursor to the free NHC. Subsequent deprotonation at the C2 position, typically using a strong base, generates the highly reactive 4-ethyl-1,3-dimethyl-1H-imidazol-2-ylidene, an N-heterocyclic carbene.

The general synthetic route is outlined below:

Step 1: Quaternization to form Imidazolium SaltStep 2: Deprotonation to form N-Heterocyclic CarbeneThe steric and electronic properties of the resulting NHC are dictated by the substituents on the imidazole ring. In this case, the N1-methyl and C4-ethyl groups provide moderate steric bulk and act as electron-donating groups, which enhances the nucleophilicity and catalytic activity of the C2 carbene center.

Application in Aldol (B89426) Condensations and Michael Additions

NHCs derived from imidazolium precursors are powerful nucleophilic catalysts capable of umpolung, or the reversal of polarity, of functional groups. This reactivity is particularly effective in promoting reactions such as the benzoin (B196080) condensation, aldol condensations, and Michael additions.

While specific studies detailing the use of an NHC derived from this compound are not widely documented, the catalytic activity of analogous 1,3-dialkylimidazol-2-ylidenes is well-established. In a typical Michael addition, the NHC adds to an α,β-unsaturated aldehyde, generating a Breslow intermediate. This intermediate then acts as a nucleophile, attacking a Michael acceptor. The resulting product is formed after the catalyst dissociates.

The reaction of enals with α,α′-diaryl-substituted acetones, catalyzed by pyrrolidine-based organocatalysts, demonstrates the power of tandem Michael-intramolecular aldol reactions to form complex cyclic structures with high stereoselectivity. scispace.comSimilarly, the Michael-type addition of various azoles to methyl acrylate (B77674) can be optimized through the choice of a basic catalyst to achieve high yields of target adducts. beilstein-journals.orgAn NHC derived from this compound would be expected to catalyze such transformations effectively, with the ethyl group at the C4 position potentially influencing the steric environment around the active site and thus the stereochemical outcome of the reaction.

Enantioselective Catalysis

Achieving enantioselectivity in organocatalysis requires the use of a chiral catalyst. Since this compound is an achiral molecule, it cannot directly induce enantioselectivity. However, it can be integrated into a larger, chiral molecular framework to create a potent asymmetric catalyst.

A prominent strategy involves the synthesis of axially chiral imidazole-based ligands. nih.govFor example, by attaching bulky aryl groups at the nitrogen atoms and creating restricted rotation around a C-N or C-C bond, a stable, chiral atropisomeric structure can be formed. These chiral imidazole derivatives, including P,N-ligands, have been successfully applied in copper-catalyzed enantioselective alkyne additions to nitrones, affording chiral propargyl N-hydroxylamines with high enantiomeric excess. nih.gov Another approach is to introduce a chiral center into one of the substituents attached to the imidazole ring. A derivative of this compound could be synthesized with a chiral group at the N3 position (via the NHC precursor route) or by modifying the C4-ethyl group. This chiral, non-racemic derivative could then be used as a precursor for a chiral NHC, which would create a chiral pocket around the active site and enable the differentiation of enantiotopic faces of a prochiral substrate.

Metal-Catalyzed Reactions with this compound as a Ligand

In addition to their role in organocatalysis, imidazole derivatives are excellent N-donor ligands for transition metal catalysts. The lone pair of electrons on the N3 nitrogen atom coordinates readily to a metal center, forming stable metal complexes. This compound can act as a ligand, where its electronic and steric properties influence the stability and reactivity of the resulting metal catalyst.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation in modern organic synthesis. nih.govThe efficiency of these reactions is highly dependent on the ligand coordinated to the palladium center. While phosphine (B1218219) ligands are common, N-donor ligands like imidazoles have proven to be effective alternatives, often as part of an NHC-metal complex.

A well-defined N-Heterocyclic Carbene–Palladium(II)–1-Methylimidazole (B24206) complex has been shown to be an effective catalyst for the Suzuki–Miyaura coupling of aryl sulfonates with arylboronic acids. acs.orgThis demonstrates that imidazole derivatives can serve as ancillary ligands that stabilize the catalytic species. In such a complex, this compound could replace 1-methylimidazole. The increased electron-donating character of the 4-ethyl group compared to a hydrogen atom would enhance the electron density on the palladium center, which could in turn facilitate the rate-determining oxidative addition step of the catalytic cycle.

The table below summarizes the performance of a related NHC-Pd(II)-1-methylimidazole catalyst in the Suzuki-Miyaura coupling, illustrating the general effectiveness of such systems.

| Aryl Sulfonate | Arylboronic Acid | Yield (%) |

|---|---|---|

| 4-Tolyl tosylate | Phenylboronic acid | 95 |

| 4-Methoxyphenyl tosylate | Phenylboronic acid | 92 |

| 4-Chlorophenyl tosylate | Phenylboronic acid | 85 |

| Phenyl tosylate | 4-Methylphenylboronic acid | 93 |

| Phenyl tosylate | 4-Methoxyphenylboronic acid | 90 |

Data derived from studies on analogous NHC-Pd(II)-1-methylimidazole complexes. acs.org Similarly, in Heck and Sonogashira reactions, imidazole-based ligands can stabilize palladium nanoparticles or form discrete molecular catalysts, often allowing for reactions in greener solvents like water and under phosphine-free conditions. sapub.orgrsc.org

Hydrogenation and Dehydrogenation Catalysis

Imidazole derivatives also serve as effective ligands in metal complexes for hydrogenation and dehydrogenation reactions, which are critical for hydrogen storage technologies and fine chemical synthesis. Ruthenium complexes, in particular, have shown high activity with imidazole-based ligands.

For example, arene-ruthenium catalysts bearing N-((1H-imidazol-2-yl)methyl)propan-2-amine ligands have demonstrated exceptional performance in the dehydrogenation of formic acid and the hydrogenation of CO₂. rsc.orgThese systems operate efficiently in water, and the catalyst shows high robustness and recyclability. Bis-allyl ruthenium(IV) complexes containing imidazole and N-methylimidazole ligands are also highly active precatalysts for the redox isomerization of allylic alcohols to carbonyl compounds in aqueous media. acs.org The role of the imidazole ligand in these complexes is to modulate the electronic properties of the metal center. This compound, with its electron-donating alkyl groups, would be expected to enhance the activity of such catalysts. The performance of a representative ruthenium catalyst with an imidazolyl-based ligand in formic acid dehydrogenation is shown below.

| Catalyst System | Temperature (°C) | Turnover Frequency (TOF, h⁻¹) | Total Turnovers (TON) |

|---|---|---|---|

| Ru/N-((1H-imidazol-2-yl)methyl)propan-2-amine | 90 | ~15,660 L/mol·h | >79 cycles |

| Ru/Thiophenyl-based ligand | 90 | Lower | Lower |

| Ru/Furyl-based ligand | 90 | Lower | Lower |

Comparative data based on findings for arene-ruthenium catalysts with various heterocyclic ligands. rsc.org Furthermore, transition metal complexes of iron, cobalt, and copper containing an imidazole-functionalized corrole (B1231805) have been investigated for the electrocatalytic hydrogen evolution reaction (HER), demonstrating that the imidazole moiety can improve catalytic activity. mdpi.com

Polymerization Catalysis

While specific research on this compound in polymerization catalysis is not extensively documented, the catalytic behavior of structurally similar imidazole derivatives, particularly in epoxy resin curing, provides significant insights into its potential applications. Imidazoles are widely recognized for their high catalytic activity as curing agents for epoxy resins. researchgate.net

The mechanism of epoxy curing catalyzed by imidazoles involves the nucleophilic attack of the N-1 nitrogen of the imidazole ring on the electrophilic carbon of the epoxide ring. This reaction leads to the opening of the epoxide ring and the formation of an adduct. This adduct then initiates a chain of polymerization reactions. Studies on compounds like 2-ethyl-4-methylimidazole (B144543) have shown that both nitrogen atoms in the imidazole ring can be involved in forming adducts, permanently incorporating the imidazole into the polymer network. researchgate.net

The catalytic activity of imidazoles in this context is influenced by the substituents on the ring. For this compound, the presence of a methyl group at the N-1 position and an ethyl group at the C-4 position would modulate its basicity and steric profile, thereby affecting the rate and progression of polymerization. It is hypothesized that the N-3 nitrogen acts as the primary catalytic site for initiating the ring-opening of the epoxide.

The performance of various imidazole catalysts in the curing of epoxy resins can be compared based on their activation energies. The table below, derived from studies on similar imidazole compounds, illustrates how structural variations can impact the energy requirements of the curing process.

| Catalyst System | Apparent Activation Energy (kJ mol⁻¹) |

| Epoxy with 2-methyl imidazole | 59 - 65 |

| Epoxy with 2-ethyl-4-methyl imidazole | 59 - 65 |

This interactive table is based on data for structurally similar compounds and provides an expected range for the catalytic performance of this compound. researchgate.net

Heterogeneous Catalysis Incorporating this compound Moieties

The transition from homogeneous to heterogeneous catalysis offers significant advantages, including simplified catalyst recovery and reuse, which are crucial from both economic and environmental perspectives. Immobilizing catalytically active species like this compound onto solid supports is a key strategy in developing robust heterogeneous catalysts. Imidazole-containing polymers have been widely utilized as catalysts and adsorbents. researchgate.net

The immobilization of imidazole moieties can be achieved through various techniques, primarily focusing on covalent bonding or physisorption onto a solid support. The choice of support and immobilization method is critical as it can influence the catalyst's activity, stability, and selectivity.

Common solid supports include inorganic materials like silica (B1680970) and alumina, as well as organic polymers. nih.gov Silica, with its high surface area and well-defined pore structure, is a popular choice. Functionalization of the silica surface with groups that can react with the imidazole derivative is a common approach. For instance, silica can be modified to introduce halide or epoxy groups, which can then undergo nucleophilic substitution with the imidazole nitrogen to form a covalent bond.

Another approach is the incorporation of the imidazole moiety into a polymer backbone. This can be achieved by synthesizing a monomer containing the this compound group and subsequently polymerizing it, or by grafting the imidazole derivative onto an existing polymer chain. For example, imidazole moieties have been successfully immobilized in polymer electrolyte composite membranes for fuel cell applications. researchgate.net

The table below summarizes common immobilization techniques and supports applicable for creating heterogeneous catalysts from imidazole derivatives.

| Immobilization Technique | Solid Support | Description |

| Covalent Bonding | Silica (SiO₂) | Surface functionalization of silica followed by reaction with the imidazole ring to form a stable covalent bond. |

| Covalent Bonding | Polymer Resins | Incorporation of the imidazole moiety into the polymer structure either during or after polymerization. |

| Adsorption | Porous Materials | Physical adsorption of the imidazole derivative onto the surface of a high-surface-area support. |

| Encapsulation | Metal-Organic Frameworks (MOFs) | Trapping the imidazole derivative within the porous structure of a MOF. |

The characterization of heterogeneous catalysts bearing this compound moieties is essential for understanding the nature of the active sites and the catalytic mechanism. A variety of surface-sensitive analytical techniques are employed for this purpose.

Surface Chemistry: The surface chemistry of an immobilized this compound catalyst would be defined by the interaction between the imidazole moiety and the support. If covalently bonded to a silica surface, the surface would be populated with these imidazole units, and their orientation and density would be key parameters. The unreacted surface of the support (e.g., silanol (B1196071) groups on silica) can also play a role in the catalytic process. The presence of the ethyl and methyl groups on the imidazole ring would influence the local hydrophobicity and steric accessibility of the active nitrogen site.

Active Site Characterization: The primary active site is expected to be the N-3 atom of the immobilized imidazole ring, which retains its nucleophilic character. Characterization techniques aim to confirm the successful immobilization and to probe the electronic and structural environment of these active sites.

Common characterization techniques include:

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic vibrational bands of the imidazole ring on the support material. researchgate.net

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and the chemical state of the nitrogen atoms, confirming the integrity of the imidazole ring after immobilization.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information about the immobilized species and its interaction with the support.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To study the morphology of the support material and the distribution of the catalyst on the surface. researchgate.netresearchgate.net

Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and pore size distribution of the catalyst, which are crucial for understanding how reactants access the active sites.

The data obtained from these techniques are vital for establishing structure-activity relationships, which can guide the rational design of more efficient heterogeneous catalysts based on this compound.

Theoretical and Computational Investigations of 4 Ethyl 1 Methyl 1h Imidazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide profound insights into the intrinsic properties of a molecule, such as its geometry, electronic distribution, and reactivity. For 4-ethyl-1-methyl-1H-imidazole, these computational methods allow for a detailed understanding of its fundamental characteristics.

Density Functional Theory (DFT) Studies on Ground State Geometries

Based on studies of structurally similar 1,4-disubstituted imidazoles, the imidazole (B134444) ring of this compound is expected to be planar. researchgate.net The bond lengths and angles within the imidazole core are influenced by the electronic nature of the substituents. The C4-C5 bond is predicted to have a length characteristic of a carbon-carbon double bond. researchgate.net The attachment of the ethyl group at the C4 position and the methyl group at the N1 position will cause minor distortions in the ring angles to accommodate the steric bulk of these alkyl groups.

Table 1: Predicted Geometrical Parameters for a 1,4-dialkyl-imidazole Moiety (as a proxy for this compound) based on DFT Calculations.

| Parameter | Predicted Value |

| Bond Length (N1-C2) | ~1.34 Å |

| Bond Length (C2-N3) | ~1.34 Å |

| Bond Length (N3-C4) | ~1.38 Å |

| Bond Length (C4-C5) | ~1.33 Å |

| Bond Length (C5-N1) | ~1.38 Å |

| Bond Angle (N1-C2-N3) | ~110° |

| Bond Angle (C2-N3-C4) | ~108° |

| Bond Angle (N3-C4-C5) | ~107° |

| Bond Angle (C4-C5-N1) | ~108° |

| Bond Angle (C5-N1-C2) | ~107° |

Note: These values are estimations based on computational studies of similar 1,4-disubstituted imidazole structures and are intended to be representative. researchgate.net

Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comschrodinger.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, particularly on the C4=C5 double bond and the nitrogen atoms. The LUMO is also anticipated to be distributed over the imidazole ring. The presence of electron-donating alkyl groups (ethyl and methyl) is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For a related compound, an imidazole derivative studied with a B3LYP/6-311G(d,p) level of theory, a HOMO-LUMO energy gap of approximately 4.4871 eV was calculated. mdpi.com It is expected that this compound would exhibit a similar energy gap, indicating a molecule of moderate reactivity.

Table 2: Representative Frontier Molecular Orbital Energies for an Alkyl-Substituted Imidazole.

| Molecular Orbital | Energy (eV) |

| HOMO | ~ -6.3 |

| LUMO | ~ -1.8 |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 |

Note: These are representative values from a study on a substituted imidazole and serve as an estimation for this compound. mdpi.com

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map is expected to show the most negative potential localized around the N3 nitrogen atom, which possesses a lone pair of electrons and is not bonded to a hydrogen atom. This makes the N3 position the most likely site for protonation and electrophilic attack. The hydrogen atoms of the methyl and ethyl groups, as well as the hydrogen at the C2 and C5 positions of the imidazole ring, would exhibit positive electrostatic potential.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for investigating the pathways of chemical reactions, allowing for the identification of transient species like transition states and the calculation of energy barriers. This provides a detailed, step-by-step understanding of how reactants are converted into products.

Transition State Identification and Energy Barriers

The synthesis of this compound would likely involve the N-alkylation of a 4-ethylimidazole precursor. Computational studies on the N-alkylation of imidazoles have provided insights into the reaction mechanisms. The reaction of an imidazole with an alkylating agent, such as a methyl halide, is proposed to proceed through an SN2 mechanism.

A transition state for such a reaction would involve the partial formation of the new N-C bond and the partial breaking of the C-halide bond. Computational methods can be used to locate the geometry of this transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the rate of the reaction. For the alkylation of imidazole with dimethyl carbonate, a transition state with an energy barrier of approximately 36.5 kcal/mol has been calculated. otago.ac.nz The reaction involving this compound would be expected to have a similar energy profile.

Solvent Effects on Reaction Pathways

The choice of solvent can significantly influence the rate and outcome of a chemical reaction, particularly for reactions involving charged or polar species. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent on reaction pathways.

In the N-alkylation of unsymmetrical imidazoles, the solvent can affect the regioselectivity of the reaction. For instance, in the alkylation of 4(5)-substituted imidazoles, the reaction can occur at either the N1 or N3 position, leading to two different products. Theoretical studies have shown that in a basic medium, the reaction proceeds through the imidazole anion, and the regioselectivity is governed by electronic and steric factors. otago.ac.nz In neutral or protic solvents, the tautomeric equilibrium of the imidazole precursor can play a dominant role in determining the product ratio. irjweb.com Computational studies can help predict which tautomer is more stable in a given solvent and how this influences the reaction pathway and the final product distribution. For instance, protic solvents can stabilize the transition state through hydrogen bonding, potentially lowering the activation energy barrier.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their flexibility, conformational changes, and interactions with their environment.

Conformational Analysis and Flexibility

The conformational landscape of this compound is primarily dictated by the rotation of the ethyl group attached to the C4 position of the imidazole ring. The imidazole ring itself is a rigid aromatic heterocycle. Therefore, the main source of flexibility arises from the C-C single bond of the ethyl substituent.

Rotation around this bond would lead to different rotamers, with energy minima corresponding to staggered conformations and energy maxima to eclipsed conformations. The energy barrier for this rotation is expected to be relatively low, allowing for rapid interconversion between conformers at room temperature. This flexibility is a common feature in alkyl-substituted imidazoles.

Computational studies on similar small alkyl-substituted heterocyclic compounds suggest that the ethyl group is not sterically hindered to a great extent by the adjacent methyl group on the nitrogen at position 1. However, the precise rotational energy profile and the population of different conformers would require specific density functional theory (DFT) or other quantum mechanical calculations, which are not readily found in the literature for this specific molecule.

Intermolecular Interactions in Condensed Phases

In condensed phases, such as in a solution or as a pure liquid, the intermolecular interactions of this compound would be governed by a combination of forces:

Van der Waals Forces: These are the primary interactions and arise from temporary fluctuations in electron density, leading to induced dipoles. The ethyl and methyl groups contribute to these non-polar interactions.

Dipole-Dipole Interactions: The imidazole ring possesses a permanent dipole moment due to the presence of two nitrogen atoms with different electronegativities. This leads to electrostatic interactions between molecules.

Hydrogen Bonding: While the 1-position nitrogen is substituted with a methyl group, preventing it from acting as a hydrogen bond donor, the nitrogen at the 3-position can act as a hydrogen bond acceptor. In protic solvents, such as water or alcohols, this compound can form hydrogen bonds. Studies on related imidazole derivatives in aqueous solutions have shown that water molecules can interact with the lone pair of electrons on the N3 atom. acs.org

π-π Stacking: The aromatic imidazole ring can participate in π-π stacking interactions with other aromatic systems. acs.org This type of interaction is a significant factor in the condensed phase behavior of many aromatic compounds.

MD simulations of various substituted imidazoles in different solvents have been performed to understand these interactions in detail. tandfonline.com For instance, simulations of imidazole derivatives in aqueous environments have elucidated the crucial role of hydrogen bonding in their solvation and transport properties.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Reactivity or Material Performance

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its activity, which can be a biological effect, a physical property, or in this context, reactivity or material performance. These models are built by finding a mathematical relationship between molecular descriptors (numerical representations of molecular structure) and the observed activity.

While no specific QSAR models for predicting the reactivity or material performance of this compound have been identified, QSAR studies on broader classes of imidazole derivatives have been conducted for various applications, such as corrosion inhibition and biological activity. proquest.comjmpas.comresearchgate.netnih.gov

For example, QSAR studies on imidazole derivatives as corrosion inhibitors have identified key molecular descriptors that correlate with their performance. proquest.comresearchgate.net These descriptors often include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the ability of a molecule to donate electrons.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the ability of a molecule to accept electrons.

Dipole Moment (µ): Influences the adsorption of the molecule on a metal surface.

Topological and Steric Parameters: Describe the size and shape of the molecule.

A hypothetical QSAR study for predicting a property like the thermal stability or solubility of a series of 1,4-dialkyl-1H-imidazoles, including this compound, would involve synthesizing a set of related compounds, measuring the desired property, calculating a range of molecular descriptors, and then using statistical methods to build a predictive model.

Table of Potential QSAR Descriptors and Their Relevance

| Descriptor Category | Specific Descriptor Examples | Relevance to Reactivity/Material Performance |

| Electronic | E_HOMO, E_LUMO, Dipole Moment, Mulliken Charges | Govern electrostatic interactions, reactivity, and adsorption properties. |

| Steric/Topological | Molecular Volume, Surface Area, Wiener Index | Influence packing in condensed phases, solubility, and steric hindrance in reactions. |

| Thermodynamic | Heat of Formation, Gibbs Free Energy | Relate to the stability and equilibrium of the compound and its reactions. |

Developing such a QSAR model would enable the prediction of properties for new, unsynthesized imidazole derivatives, thereby guiding the design of new materials with desired characteristics.

Advanced Spectroscopic and Crystallographic Studies for Research Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation Beyond Basic Identification

NMR spectroscopy is a powerful tool for elucidating the intricate structural details of molecules like 4-ethyl-1-methyl-1H-imidazole. While basic 1D NMR (¹H and ¹³C) provides fundamental information about the number and types of atoms present, advanced NMR techniques offer a more profound understanding of the molecule's architecture and behavior.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and establishing the connectivity between atoms within the this compound molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would exhibit a cross-peak between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group, confirming their direct scalar coupling and proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would show correlations between the protons of the N-methyl group and its corresponding carbon, the protons of the ethyl group (both -CH₂- and -CH₃) and their respective carbons, and the protons on the imidazole (B134444) ring with their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly useful for piecing together the molecular skeleton. For instance, an HMBC spectrum would show correlations from the N-methyl protons to the C2 and C5 carbons of the imidazole ring. It would also reveal correlations from the methylene protons of the ethyl group to the C4 and C5 carbons of the ring, confirming the attachment point of the ethyl group.

Based on data from related imidazole derivatives, the expected ¹H and ¹³C NMR chemical shifts for this compound are summarized in the interactive table below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| N-CH₃ | ~3.6 | ~33 | C2, C5 |

| C2-H | ~7.4 | ~137 | C4, C5, N-CH₃ |

| C5-H | ~6.8 | ~118 | C4, C2, N-CH₃ |

| Ethyl -CH₂- | ~2.6 | ~22 | C4, C5, Ethyl -CH₃ |

| Ethyl -CH₃ | ~1.2 | ~14 | C4, Ethyl -CH₂- |

| C4 | - | ~130 | Ethyl -CH₂, C5-H, C2-H |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Dynamic NMR (DNMR) is employed to study molecular processes that occur on the NMR timescale, such as conformational changes or tautomerism. For substituted imidazoles, DNMR can provide insights into processes like proton exchange and restricted rotation. In this compound, while tautomerism is blocked by the N-methyl group, DNMR could potentially be used to study the rotational dynamics of the ethyl group, especially if steric hindrance leads to a significant energy barrier for rotation. However, at room temperature, this rotation is expected to be rapid, resulting in sharp, averaged signals.